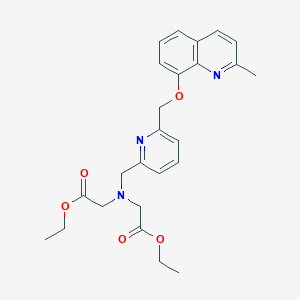

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is a complex organic compound with a unique structure that includes a quinoline moiety, a pyridine ring, and diacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate typically involves multiple steps. One common method includes the reaction of 2-methylquinoline with a suitable pyridine derivative under specific conditions to form the intermediate product. This intermediate is then reacted with diethyl azanediyl diacetate to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Methylquinoline: Shares the quinoline moiety but lacks the additional functional groups.

Pyridine Derivatives: Similar in structure but with variations in the substituents on the pyridine ring.

Uniqueness

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is unique due to its combination of a quinoline moiety, a pyridine ring, and diacetate groups.

Biological Activity

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C19H24N2O6 with a molecular weight of approximately 364.41 g/mol. Its structure features a diethyl acetamide core linked to a quinoline derivative, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O6 |

| Molecular Weight | 364.41 g/mol |

| CAS Number | 1787250-90-1 |

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the quinoline derivative and subsequent functionalization. The synthetic route typically includes:

- Formation of the Quinoline Core : Utilizing starting materials like 2-methylquinoline and appropriate halogenated reagents.

- Formation of the Azanediyl Linkage : This step involves the reaction of the quinoline derivative with a suitable amine to create the azanediyl bridge.

- Acetylation : Finally, diacetylation is performed to yield the target compound.

Anticancer Properties

Research indicates that compounds containing quinoline structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in human colon adenocarcinoma models with IC50 values in the micromolar range .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antioxidant Activity

Antioxidant assays have shown that related compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant activity is often evaluated using DPPH radical scavenging assays, where higher concentrations result in significant reductions in absorbance.

Case Studies

- Antileukemic Activity : A study investigated the effects of quinoline derivatives on leukemia cell lines, revealing that certain modifications led to enhanced cytotoxicity against leukemia cells while exhibiting lower toxicity towards normal cells .

- Mechanistic Insights : Research into the mechanisms underlying the biological activity of quinoline derivatives often reveals interactions with DNA and RNA, leading to apoptosis in cancer cells. This has been evidenced through flow cytometry and western blot analyses showing increased levels of pro-apoptotic markers .

Properties

Molecular Formula |

C25H29N3O5 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)-[[6-[(2-methylquinolin-8-yl)oxymethyl]pyridin-2-yl]methyl]amino]acetate |

InChI |

InChI=1S/C25H29N3O5/c1-4-31-23(29)15-28(16-24(30)32-5-2)14-20-9-7-10-21(27-20)17-33-22-11-6-8-19-13-12-18(3)26-25(19)22/h6-13H,4-5,14-17H2,1-3H3 |

InChI Key |

NGYXHUKTIXUFGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(CC1=NC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)C)CC(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.